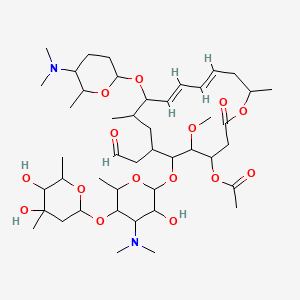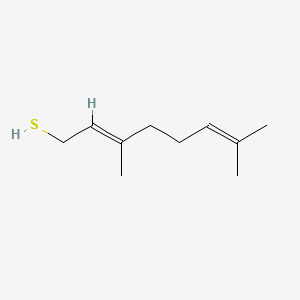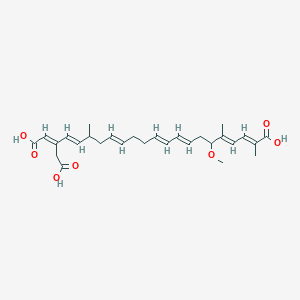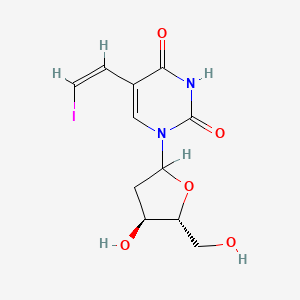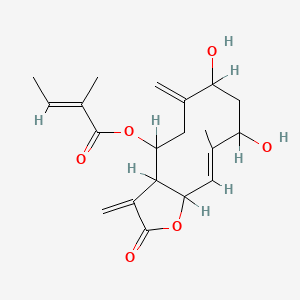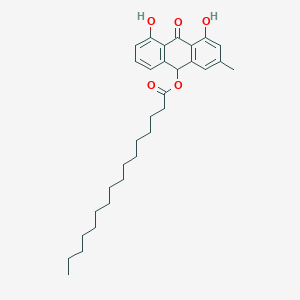
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is a natural product isolated from the roots of Cassia kleinii. It is an oxanthrone ester, specifically characterized as 1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate
Preparation Methods
Synthetic Routes and Reaction Conditions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is typically isolated from the roots of Cassia kleinii through degradative and spectroscopic methods . The synthetic route involves the extraction of the compound using solvents followed by purification processes such as column chromatography.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to the equipment and processes to handle larger volumes of raw material.
Chemical Reactions Analysis
Types of Reactions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Kleinioxanthrone-4: Another oxanthrone ester isolated from Cassia kleinii, characterized as 2,6,7-trihydroxy-1,8-dimethoxy-3-methyl-9(10H)-anthracenone-10-oxydecanoate.
Kleinioxanthrone-1 and Kleinioxanthrone-2: Isolated from the aerial parts of Cassia kleinii, these compounds have similar structures but differ in the length and substitution pattern of their side chains.
Uniqueness: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is unique due to its specific hydroxyl and carbonyl substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C31H42O5 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate |
InChI |
InChI=1S/C31H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-27(34)36-31-23-17-16-18-25(32)28(23)30(35)29-24(31)20-22(2)21-26(29)33/h16-18,20-21,31-33H,3-15,19H2,1-2H3 |
InChI Key |
KLZLSRCDCWZALP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonyms |
1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate kleinioxanthrone-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
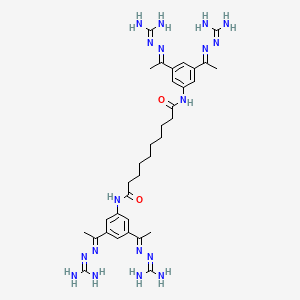
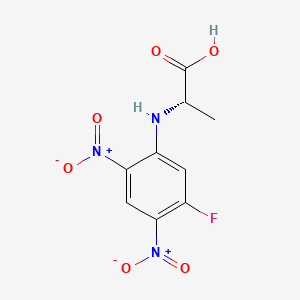
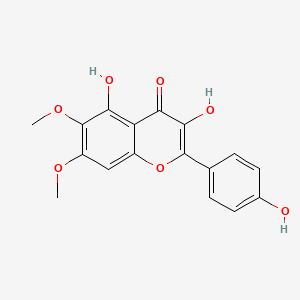
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
![(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1239498.png)
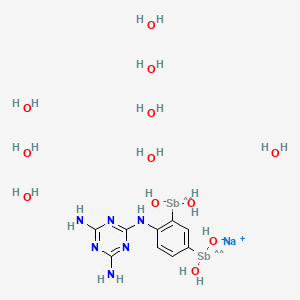
![Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate](/img/structure/B1239504.png)
